molecular formula C16H29N2NaO2 B12680358 Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate CAS No. 94199-63-0

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate

Cat. No.: B12680358
CAS No.: 94199-63-0
M. Wt: 304.40 g/mol
InChI Key: CXPCCVSLEPOZQM-UHFFFAOYSA-M
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Description

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific and industrial applications due to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of undecylamine with glyoxal in the presence of acetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of imidazole salts .

Scientific Research Applications

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex imidazole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate stands out due to its specific sodium salt form, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are desired .

Properties

CAS No.

94199-63-0

Molecular Formula

C16H29N2NaO2

Molecular Weight

304.40 g/mol

IUPAC Name

sodium;2-(2-undecyl-4,5-dihydroimidazol-1-yl)acetate

InChI

InChI=1S/C16H30N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15-17-12-13-18(15)14-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

CXPCCVSLEPOZQM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CC(=O)[O-].[Na+]

Origin of Product

United States

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